

# A Technical Guide to the Traditional Medicinal Uses of *Picralima nitida* Extracts

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## Compound of Interest

Compound Name: *Picraline*

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## Introduction

*Picralima nitida*, a tree belonging to the Apocynaceae family, is a cornerstone of traditional African medicine, particularly in West and Central Africa.[1][2][3][4] Various parts of the plant, including the seeds, bark, leaves, and fruit rind, have been utilized for generations to treat a wide array of ailments.[2][3][4][5] The plant's efficacy is largely attributed to its rich and complex phytochemical profile, dominated by a diverse group of indole alkaloids.[1][2][6] This technical guide provides an in-depth overview of the traditional uses of *P. nitida* extracts, supported by scientific evidence of its pharmacological activities. It includes quantitative data from various studies, detailed experimental protocols, and visualizations to aid in understanding the plant's therapeutic potential for modern drug discovery and development.

## Traditional Medicinal Applications

The ethnobotanical uses of *Picralima nitida* are well-documented and diverse. The seeds, in particular, are highly valued and are often crushed or powdered and taken orally.[1] Key traditional applications include:

- **Malaria and Fever:** The seeds, bark, and roots are widely recognized as a febrifuge and a primary remedy for malaria.[1][2][4][5][7][8]

- **Pain Relief (Analgesia):** *P. nitida* is extensively used as a potent painkiller.<sup>[1][2][9]</sup> The seeds are particularly noted for their analgesic properties, which have been anecdotally reported to lack the euphoric effects, tolerance, and dependence associated with traditional opioids.<sup>[10]</sup>
- **Inflammation:** Traditional medicine employs various parts of the plant to manage inflammatory conditions.<sup>[9][11]</sup>
- **Gastrointestinal Disorders:** It is a common remedy for diarrhea, dysentery, and other stomach problems.<sup>[1][2][4][8][12][13]</sup>
- **Diabetes:** The plant, especially the seeds, is used in the traditional management of diabetes mellitus.<sup>[7][14][15]</sup>
- **Antimicrobial Infections:** Extracts are used to treat various microbial infections, including skin conditions.<sup>[12][16][17]</sup>
- **Other Uses:** Traditional applications also extend to the treatment of hypertension, jaundice, dysmenorrhea, pneumonia, and intestinal worms.<sup>[2][3][4][5][13]</sup>

## Phytochemical Composition

The medicinal properties of *Picralima nitida* are linked to its complex array of phytochemicals. Alkaloids are the most prominent class of compounds, with the seeds being particularly rich, containing 3.5-4.8% total alkaloids.<sup>[5]</sup>

Major Phytochemicals Identified in *Picralima nitida*

| Phytochemical Class | Specific Compounds Identified  | Plant Part(s)      |
|---------------------|--|--------------------|
| Alkaloids           | Akuammine, Akuammidine, Pseudo-akuammigine, Akuammicine, Akuammigine, Picraline, Akuammiline, Pericine | Seeds, Bark, Fruit |
| Tannins             | Present  | Leaves, Bark, Peel |
| Saponins            | Present  | Leaves, Peel       |
| Flavonoids          | Present  | Leaves, Peel       |
| Terpenoids          | Present  | Leaves             |
| Steroids            | Present  | General            |
| Glycosides          | Present  | Leaves, Peel       |
| Phenolic Compounds  | Present  | General            |

This table is a summary of findings from multiple sources.[\[6\]](#)[\[12\]](#)[\[16\]](#)[\[18\]](#)[\[19\]](#)

## Pharmacological Activities: Quantitative Data

The traditional uses of *P. nitida* have been substantiated by numerous pharmacological studies. The following tables summarize the quantitative data from in vitro and in vivo experiments.

### Table 1: Antiplasmodial and Antimalarial Activity

| Extract/Compound                       | Test System | Target Organism/Strain                            | Activity Metric | Value                                  | Reference |
|--|-------------|---|-----------------|--|-----------|
| Methanol Seed Extract                  | In vitro    | <i>P. falciparum</i> (W2, chloroquine-resistant)  | IC50            | 10.9 ± 1.1 µg/mL                       | [6]       |
| Root, Stem Bark, Fruit Rind Extracts   | In vitro    | <i>P. falciparum</i> (asexual erythrocytic form)  | IC50            | 0.188, 0.545, 1.581 µg/mL respectively | [6]       |
| Methanol Fruit Extract                 | In vitro    | <i>P. falciparum</i> (multi-drug resistant)       | IC50            | 1.75 µg/mL                             | [6]       |
| Alkaloid Extracts (Fruits)             | In vitro    | <i>P. falciparum</i> (drug-resistant & sensitive) | IC50            | 0.01-0.09 µg/mL                        | [6]       |
| Dichloromethane Fruit Rind Extract     | In vitro    | <i>P. falciparum</i> (W-2 clone)                  | IC50            | 1.61 µg/mL                             | [20]      |
| Dichloromethane Fruit Rind Extract     | In vitro    | <i>P. falciparum</i> (D-6 clone)                  | IC50            | 2.41 µg/mL                             | [20]      |
| Alkaloid Fraction (Methanol Stem Bark) | In vitro    | <i>P. falciparum</i> (W-2 clone)                  | IC50            | 2.00 µg/mL                             | [20]      |
| Alkaloid Fraction (Methanol Stem Bark) | In vitro    | <i>P. falciparum</i> (D-6 clone)                  | IC50            | 1.23 µg/mL                             | [20]      |

|                         |  |                          |               |  |      |
|-------------------------|--|--------------------------|---------------|--|------|
| Ethanollic Seed Extract | In vivo (4-Day Chemo-suppressive Test) | P. berghei infected mice | % Suppression | 65.5% (35 mg/kg),<br>70.4% (70 mg/kg),<br>73.0% (115 mg/kg)      | [6]  |
| Aqueous Fruit Extract   | In vivo                                | P. berghei infected rats | % Inhibition  | 67.67% (100 mg/kg),<br>76.98% (200 mg/kg),<br>85.82% (400 mg/kg) | [21] |

**Table 2: Anti-inflammatory Activity**

| Extract/Compound                           | Test System                               | Activity Metric | Value   | Reference |
|--|---|-----------------|---|-----------|
| Methanolic Fruit Extract                   | Carrageenan-induced rat paw oedema (i.p.) | IC50            | 102 mg/kg                                       | [22]      |
| Methanolic Fruit Extract (300 mg/kg)       | Carrageenan-induced rat paw oedema (i.p.) | % Inhibition    | 72.2%   | [22]      |
| Pseudo-akuammigine (1.0, 5.0, 50 mg/kg)    | Carrageenan-induced rat paw oedema        | % of Control    | 78.2±2.1,<br>74.7±4.3,<br>59.5±2.3 respectively | [11]      |
| Aqueous Ethanollic Extract (100-400 mg/kg) | Wistar rats                               | Effect          | Dose-dependent anti-inflammatory                | [23]      |

**Table 3: Antidiabetic and Hypoglycemic Activity**

| Extract/Compound                               | Test System                          | Activity Metric           | Results  | Reference |
|--|--------------------------------------|---------------------------|--|-----------|
| Freeze-dried Seed Powder (200 mg/kg)           | Alloxan-induced diabetic rats        | % Blood Glucose Reduction | 62.76% after 7 days, 81.03% after 28 days      | [14]      |
| Hydroethanol Extract (Whole Plant) (150 mg/kg) | Streptozotocin-induced diabetic mice | % Glycaemia Reduction     | 39.40%   | [15]      |
| Methanol Leaf Extract (300 mg/kg)              | Streptozotocin-induced diabetic mice | % Glycaemia Reduction     | 38.48%   | [15]      |
| Seed Extract                                   | In vivo                              | Activity                  | Faster hypoglycaemic activity than tolbutamide | [5]       |

**Table 4: Antimicrobial Activity**

| Extract/Compound             | Test System | Target Organism | Activity Metric | Value (mg/mL) | Reference |
|------------------------------|-------------|-----------------|-----------------|---------------|-----------|
| n-hexane Stem Bark Extract   | In vitro    | S. aureus       | MIC             | 150           | [24]      |
| n-hexane Stem Bark Extract   | In vitro    | E. coli         | MIC             | 125           | [24]      |
| Chloroform Stem Bark Extract | In vitro    | S. aureus       | MIC             | 125           | [24]      |
| Chloroform Stem Bark Extract | In vitro    | E. coli         | MIC             | 125           | [24]      |

**Table 5: Antioxidant Activity**

| Extract/Compound         | Test System | Activity Metric | Value (µg/mL) | Reference |
|--------------------------|-------------|-----------------|---------------|-----------|
| Methanol Extract (Crude) | DPPH Assay  | IC50            | 5             | [6]       |
| Ascorbic Acid (Standard) | DPPH Assay  | IC50            | 2.55          | [6]       |

## Experimental Protocols

This section details the methodologies for key experiments cited in the literature to allow for replication and further investigation.

## Phytochemical Screening

- Objective: To identify the presence of major classes of phytochemicals.
- General Protocol:
  - Extraction: A portion of the dried and powdered plant material (e.g., leaves, seeds, bark) is extracted with a suitable solvent (e.g., ethanol, methanol, water) through methods like maceration or Soxhlet extraction.[12]
  - Qualitative Tests: The resulting crude extract is subjected to standard phytochemical screening tests for alkaloids, flavonoids, saponins, tannins, glycosides, terpenoids, and steroids using established methods (e.g., Harborne, 1984).[12]
    - Alkaloids: Dragendorff's or Mayer's reagent test.
    - Flavonoids: Shinoda test (magnesium and hydrochloric acid).
    - Saponins: Frothing test.
    - Tannins: Ferric chloride test.
- Quantitative Analysis:

- Total Phenolic Content: Determined using the Folin-Ciocalteu method, with results expressed as gallic acid equivalents (GAE).
- Total Flavonoid Content: Determined using the aluminum chloride colorimetric method, with results expressed as quercetin equivalents (QE).[18]

## In Vitro Antiplasmodial Assay

- Objective: To determine the 50% inhibitory concentration (IC<sub>50</sub>) of extracts against *Plasmodium falciparum*.
- Protocol:
  - Parasite Culture: Chloroquine-sensitive or resistant strains of *P. falciparum* are cultured in vitro in human erythrocytes using RPMI 1640 medium supplemented with human serum.
  - Drug Sensitivity Assay: The extracts, dissolved in a suitable solvent (e.g., DMSO), are serially diluted and added to the parasite cultures in 96-well plates.
  - Incubation: Plates are incubated for a specified period (e.g., 24-48 hours) under controlled atmospheric conditions.
  - Assessment of Parasitemia: Parasite growth inhibition is assessed by microscopic counting of Giemsa-stained smears or by using a fluorescent DNA-intercalating dye like SYBR Green I.
  - IC<sub>50</sub> Calculation: The concentration of the extract that inhibits parasite growth by 50% compared to the control is determined by non-linear regression analysis.[6][20]

## In Vivo Antimalarial Assay (4-Day Suppressive Test)

- Objective: To evaluate the chemosuppressive effect of the extracts in an animal model.
- Protocol:
  - Animal Model: Swiss albino mice are infected intraperitoneally with a standard inoculum of *Plasmodium berghei*.



- Treatment: Two hours post-infection, the mice are randomly divided into groups and treated orally or intraperitoneally with various doses of the plant extract for four consecutive days. A positive control group (e.g., chloroquine) and a negative control group (vehicle) are included.
- Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitemia is determined by microscopy.
- Calculation of Suppression: The average percentage of parasitemia in the treated groups is compared to the negative control group to calculate the percentage of suppression.[\[6\]](#)

## Carrageenan-Induced Paw Oedema (Anti-inflammatory Assay)

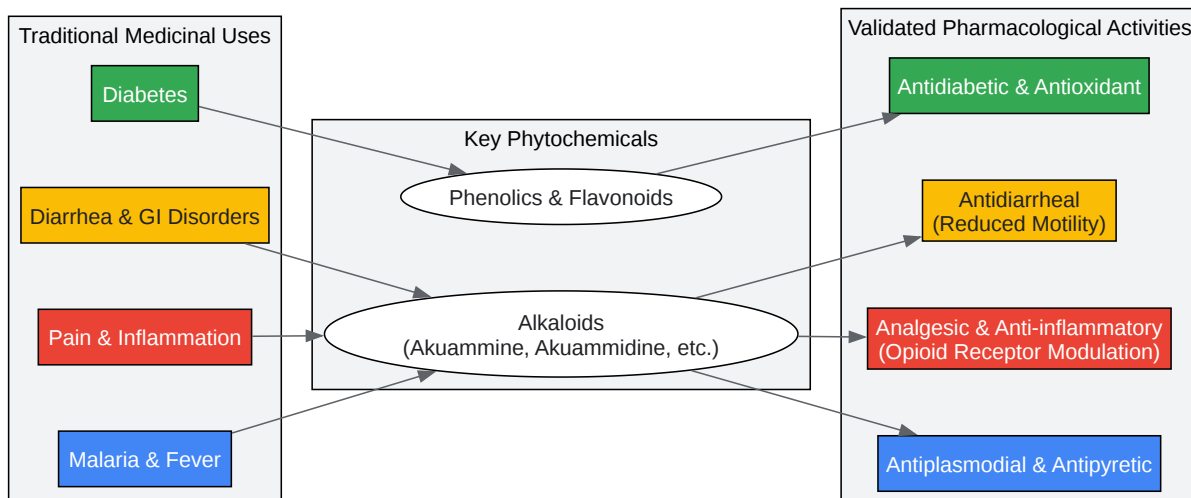
- Objective: To assess the anti-inflammatory activity of the extracts in an acute inflammation model.
- Protocol:
  - Animal Model: Wistar rats or mice are used.
  - Pre-treatment: Animals are treated with the plant extract or a standard anti-inflammatory drug (e.g., aspirin) via oral or intraperitoneal administration.
  - Induction of Inflammation: One hour after treatment, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal.
  - Measurement of Oedema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., every hour for up to 6 hours) after the carrageenan injection.
  - Calculation of Inhibition: The percentage inhibition of oedema in the treated groups is calculated relative to the control group.[\[11\]](#)[\[22\]](#)

## Alloxan/Streptozotocin-Induced Diabetes Model (Antidiabetic Assay)

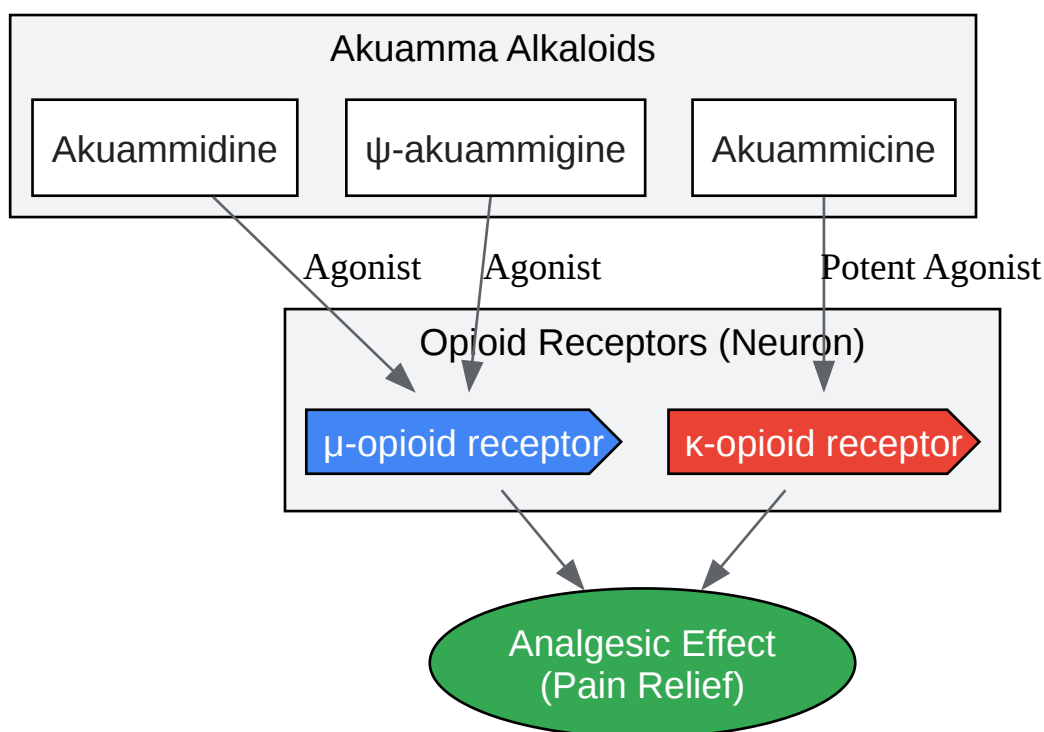
- Objective: To evaluate the hypoglycemic effect of the extracts in a diabetic animal model.
- Protocol:
  - Induction of Diabetes: Diabetes is induced in rats or mice by a single intraperitoneal injection of alloxan or streptozotocin.
  - Confirmation of Diabetes: After a few days, fasting blood glucose levels are measured to confirm the diabetic state (hyperglycemia).
  - Treatment: Diabetic animals are divided into groups and treated orally with the plant extract, a standard antidiabetic drug (e.g., glibenclamide), or the vehicle daily for a specified period (e.g., 28 days).
  - Blood Glucose Monitoring: Fasting blood glucose levels are monitored at regular intervals throughout the treatment period.
  - Biochemical Analysis: At the end of the study, blood samples and organs (liver, kidney) may be collected for further biochemical analysis (e.g., lipid profile, liver and kidney function tests).[\[14\]](#)[\[15\]](#)[\[25\]](#)

## Visualizations: Pathways and Workflows

### Diagram 1: Traditional Use to Pharmacological Activity







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## References

- 1. Picralima - Wikipedia [en.wikipedia.org]
- 2. scite.ai [scite.ai]
- 3. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 4. Medicinal uses, phytochemistry and pharmacology of Picralima nitida (Apocynaceae) in tropical diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tropical.theferns.info [tropical.theferns.info]
- 6. emergentresearch.org [emergentresearch.org]
- 7. Picralima nitida: Significance and symbolism [wisdomlib.org]

- 8. [iosrjournals.org](https://iosrjournals.org) [[iosrjournals.org](https://iosrjournals.org)]
- 9. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 10. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 12. [scialert.net](https://scialert.net) [[scialert.net](https://scialert.net)]
- 13. [journalspress.com](https://journalspress.com) [[journalspress.com](https://journalspress.com)]
- 14. [sciepub.com](https://sciepub.com) [[sciepub.com](https://sciepub.com)]
- 15. Antioxidant and antidiabetic profiles of two African medicinal plants: Picralima nitida (Apocynaceae) and Sonchus oleraceus (Asteraceae) - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 16. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 17. [ajbs.scione.com](https://ajbs.scione.com) [[ajbs.scione.com](https://ajbs.scione.com)]
- 18. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 19. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 20. Evaluation of the in vitro antimalarial activity of Picralima nitida extracts - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 21. [plantsjournal.com](https://plantsjournal.com) [[plantsjournal.com](https://plantsjournal.com)]
- 22. Anti-inflammatory, antipyretic and anti-malarial activities of a West African medicinal plant--Picralima nitida. | Semantic Scholar [[semanticscholar.org](https://semanticscholar.org)]
- 23. [medic.upm.edu.my](https://medic.upm.edu.my) [[medic.upm.edu.my](https://medic.upm.edu.my)]
- 24. Chemical Composition and Antimicrobial Activities of *Picralima nitida* Stem Bark Extracts | ChemSearch Journal [[ajol.info](https://ajol.info)]
- 25. [article.sciencepublishinggroup.com](https://article.sciencepublishinggroup.com) [[article.sciencepublishinggroup.com](https://article.sciencepublishinggroup.com)]
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